
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile est un composé organique synthétique qui appartient à la classe des dérivés de la phthalazinone. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications potentielles en chimie médicinale. La présence d’un atome de brome et d’un groupe nitrile dans sa structure suggère qu’il peut avoir des propriétés chimiques et une réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile implique généralement les étapes suivantes :
Formation de nitrile : Le groupe nitrile peut être introduit par une réaction de substitution nucléophile à l’aide d’un précurseur de nitrile approprié, tel que le bromure de cyanogène ou le cyanure de sodium.
Cyclisation : La dernière étape implique la cyclisation de l’intermédiaire pour former le système cyclique de la phthalazinone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées, telles que l’utilisation de catalyseurs, de solvants et le contrôle de la température, afin d’obtenir des rendements et une pureté élevés. Des réacteurs à écoulement continu et des plateformes de synthèse automatisée peuvent également être utilisés pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier sa réactivité.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer l’atome de brome ou pour convertir le groupe nitrile en amine.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que les amines, les thiols ou les alcoolates.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le dihydrogène (H2) avec un catalyseur de palladium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que l’azoture de sodium (NaN3) ou le méthylate de sodium (NaOMe).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines ou des alcanes.
4. Applications de la recherche scientifique
Chimie : Il peut être utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Ses propriétés thérapeutiques potentielles pourraient être explorées pour le traitement de maladies telles que le cancer, l’inflammation et les infections.
Industrie : Le composé peut trouver des applications dans le développement de nouveaux matériaux, d’agrochimiques et de colorants.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases such as cancer, inflammation, and infections.
Industry: The compound may find applications in the development of new materials, agrochemicals, and dyes.
Mécanisme D'action
Le mécanisme d’action du 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile dépend de ses interactions spécifiques avec les cibles moléculaires. Celles-ci peuvent inclure :
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques impliquées dans les voies pathogènes.
Liaison aux récepteurs : Il peut se lier à des récepteurs cellulaires, modulant leur activité et les voies de signalisation.
Interaction avec l’ADN : Le composé pourrait interagir avec l’ADN, affectant l’expression des gènes et les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la phthalazinone : Composés ayant des structures de base similaires mais des substituants différents.
Composés bromés : Molécules comportant des atomes de brome à différentes positions.
Composés contenant des nitriles : Composés comportant des groupes nitriles liés à divers systèmes cycliques.
Unicité
Le 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile est unique en raison de la combinaison spécifique d’un atome de brome et d’un groupe nitrile dans le squelette de la phthalazinone. Cette structure unique peut conférer des propriétés chimiques et des activités biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C11H8BrN3O |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
3-(7-bromo-1-oxophthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C11H8BrN3O/c12-9-3-2-8-7-14-15(5-1-4-13)11(16)10(8)6-9/h2-3,6-7H,1,5H2 |
Clé InChI |
ZMMBPTZXFKVIDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


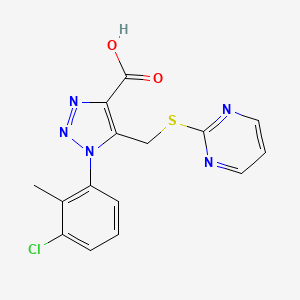

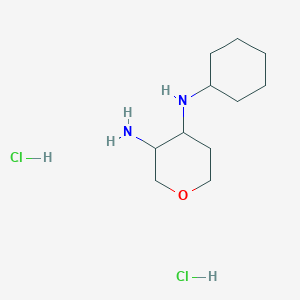

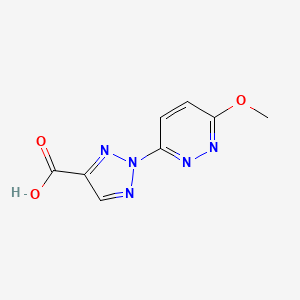
![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)

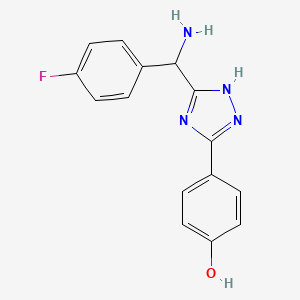

![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
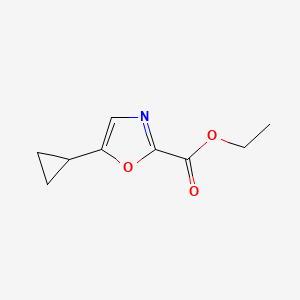
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)
![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)

